molecular formula C20H21N3O B2519625 2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine CAS No. 899972-41-9

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine

Cat. No. B2519625
M. Wt: 319.408
InChI Key: NZEJGHVOBBJWMQ-UHFFFAOYSA-N
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Description

The compound "2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures. For instance, the first paper discusses a hydroquinazoline derivative obtained through a Biginelli-type cyclocondensation, which is a method that could potentially be relevant for the synthesis of the compound . The second paper describes the synthesis of a morpholine derivative with a phenyl group, which shares structural features with the target compound . The third paper details the synthesis of quinoline and quinolone derivatives with morpholine and phenyl groups, which are also structurally related .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For example, the Biginelli-type cyclocondensation mentioned in the first paper is a method that could be adapted for the synthesis of quinazoline derivatives . The second paper outlines a photoinduced one-electron reductive activation for the synthesis of a morpholine derivative, which could inform the synthesis of the target compound . The third paper presents a multiparallel amenable synthesis approach for quinoline derivatives, which could be useful for synthesizing the target compound with modifications to the reaction conditions or starting materials .

Molecular Structure Analysis

The crystal structure of the hydroquinazoline derivative in the first paper shows that the phenyl ring is nearly perpendicular to the quinazoline ring system . This information could be extrapolated to predict the molecular geometry of "2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine," suggesting that the phenyl group might also adopt a perpendicular orientation relative to the quinazoline moiety.

Chemical Reactions Analysis

The papers do not provide specific reactions for the exact compound , but they do describe transformations of related compounds. For instance, the morpholine derivative in the second paper is used as a building block for various heterocyclic structures . The third paper's approach to late-stage diversification could be relevant for modifying the target compound to obtain derivatives with different biological activities .

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of "2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine" are not detailed in the papers, the properties of similar compounds can provide some insights. The hydroquinazoline derivative in the first paper has a melting point of 174 – 175 °C, which could be indicative of the stability of the target compound . The papers do not provide further details on solubility, polarity, or reactivity, but these properties could be inferred based on the functional groups present in the compound and the known behaviors of similar structures.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist for Clinical Administration

One study explores a neurokinin-1 receptor antagonist that shows potential for both intravenous and oral clinical administration. This compound, identified for its high affinity and effectiveness in pre-clinical tests relevant to emesis and depression, represents a significant development in clinical therapeutics (Harrison et al., 2001).

Improvement of Photoelectric Conversion in Dye-Sensitized Solar Cells

Another application is found in the field of renewable energy, where a study demonstrates the use of carboxylated cyanine dyes to enhance the photoelectric conversion efficiency of dye-sensitized solar cells. This indicates a promising method to advance the photoelectrical properties of these cells, contributing to the development of more efficient solar energy technologies (Wu et al., 2009).

Anticancer and Apoptosis Inducing Properties

Further research into anticancer applications reveals a compound that serves as a potent apoptosis inducer and shows high efficacy in human breast and other mouse xenograft cancer models. This discovery adds valuable knowledge to the search for effective anticancer agents, particularly those capable of crossing the blood-brain barrier with significant efficacy (Sirisoma et al., 2009).

Fused Tricyclic Quinazoline Analogues as EGFR Inhibitors

In the realm of cancer research, fused tricyclic quinazoline analogues have been synthesized and evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. This study highlights the potential of these compounds in the development of new cancer treatments (Rewcastle et al., 1996).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

2,6-dimethyl-4-(4-phenylquinazolin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-12-23(13-15(2)24-14)20-21-18-11-7-6-10-17(18)19(22-20)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEJGHVOBBJWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine

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